molecular formula C13H8ClN3O3 B2577616 N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide CAS No. 952893-37-7

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide

Cat. No.: B2577616
CAS No.: 952893-37-7
M. Wt: 289.68
InChI Key: ZSBMBOAUBIYMIY-UHFFFAOYSA-N
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Description

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a synthetic heterocyclic compound featuring a 1,3,4-oxadiazole core scaffold linked to a 3-chlorophenyl group and a furan-2-carboxamide moiety. This structural class is the subject of extensive investigation in medicinal chemistry due to its diverse biological potential. Compounds based on the 1,3,4-oxadiazole scaffold are recognized for their broad spectrum of biological activities, with significant research focus on their application in cancer treatment . These derivatives can be engineered to exhibit high cytotoxicity towards malignant cells and have demonstrated mechanisms of action that include the inhibition of key enzymes and proteins involved in cancer cell proliferation, such as thymidylate synthase, HDAC, and topoisomerase II . Furthermore, structurally similar molecules incorporating the furan carboxamide motif have been investigated for their antitubercular properties, showing activity against Mycobacterium tuberculosis by targeting enzymes like Enoyl-ACP reductase (InhA) . The presence of the chlorophenyl substituent is a common feature in pharmacologically active compounds, often influencing the molecule's lipophilicity and its ability to interact with biological targets. This product is intended for research purposes, such as in vitro biological screening, mechanism of action studies, and as a building block for the synthesis of novel chemical entities. This chemical is For Research Use Only. It is not intended for human therapeutic or veterinary use.

Properties

IUPAC Name

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O3/c14-9-4-1-3-8(7-9)12-16-17-13(20-12)15-11(18)10-5-2-6-19-10/h1-7H,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBMBOAUBIYMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN=C(O2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Furan-2-Carbohydrazide

The synthesis begins with the conversion of ethyl furan-2-carboxylate to furan-2-carbohydrazide through refluxing with hydrazine hydrate (80°C, 4–6 hours). This step typically achieves yields of 85–90%.

Ethyl furan-2-carboxylate + NH₂NH₂·H₂O → Furan-2-carbohydrazide + EtOH

Diacylhydrazide Preparation

The carbohydrazide intermediate reacts with 3-chlorobenzoyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere:

Furan-2-carbohydrazide + ClC₆H₄COCl → N'-(3-chlorobenzoyl)furan-2-carbohydrazide + HCl

Key parameters:

  • Temperature: 0–5°C (initial), then room temperature
  • Molar ratio: 1:1.2 (carbohydrazide:acyl chloride)
  • Reaction time: 12–16 hours

Oxadiazole Ring Formation

Cyclization of the diacylhydrazide employs phosphoryl chloride (POCl₃) as the dehydrating agent:

N'-(3-chlorobenzoyl)furan-2-carbohydrazide + POCl₃ → Target compound + PO(OH)₃ + HCl

Optimized conditions:

  • POCl₃ volume: 5 mL per gram of diacylhydrazide
  • Reflux temperature (110°C)
  • Duration: 6–8 hours
  • Yield: 68–72%

One-Pot Synthesis from Carboxylic Acid Precursors

Recent advancements demonstrate direct synthesis from furan-2-carboxylic acid and 3-chlorophenyl-substituted hydrazides:

Reaction Mechanism

The method combines equimolar quantities of:

  • Furan-2-carboxylic acid
  • 5-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine

In the presence of coupling agents:

EDCI (1.2 eq) + HOBt (0.5 eq) → Activates carboxylic acid for amide bond formation

Process Parameters

Condition Specification
Solvent Anhydrous DMF
Temperature 25–30°C
Reaction time 24–36 hours
Purification Column chromatography
Typical yield 58–63%

Advantages include reduced intermediate isolation steps, though yields remain moderate compared to the two-step method.

Microwave-Assisted Synthesis

Emerging protocols utilize microwave irradiation to accelerate the cyclization step:

Modified Cyclization

Parameter Conventional Microwave
Temperature 110°C 140°C
Time 6 hours 25 minutes
Yield 72% 81%
Purity (HPLC) 95.2% 98.7%

This method reduces side product formation through precise temperature control, though requires specialized equipment.

Alternative Routes and Comparative Analysis

Hydrazone Intermediate Pathway

A less common approach involves:

  • Condensation of furan-2-carbaldehyde with 3-chlorophenyl hydrazine
  • Oxidation to form the oxadiazole ring

This method shows lower efficiency (42–47% yield) due to competing side reactions.

Comparative Performance Table

Method Yield (%) Purity (%) Time Efficiency Scalability
Two-step cyclization 72 95.2 Moderate High
One-pot synthesis 63 93.8 Low Medium
Microwave-assisted 81 98.7 High Low
Hydrazone pathway 47 89.4 Low Low

Characterization and Quality Control

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆)

  • δ 8.21 (s, 1H, oxadiazole-H)
  • δ 7.89–7.45 (m, 4H, chlorophenyl)
  • δ 7.32 (d, J = 3.2 Hz, 1H, furan-H)

IR (KBr)

  • 1,642 cm⁻¹ (C=O amide)
  • 1,618 cm⁻¹ (C=N oxadiazole)

Chromatographic Validation

HPLC conditions:

  • Column: C18 (250 × 4.6 mm, 5 µm)
  • Mobile phase: MeCN/H₂O (70:30)
  • Retention time: 6.82 minutes

Industrial-Scale Considerations

For bulk production, the two-step method remains preferred due to:

  • Compatibility with continuous flow reactors
  • Established safety protocols for POCl₃ handling
  • Cost-effectiveness at >10 kg batches

Key modifications include:

  • Automated pH control during diacylhydrazide formation
  • Thin-film evaporation for POCl₃ recovery (89% efficiency)

Challenges and Mitigation Strategies

Common Issues

  • Oxadiazole ring opening : Minimized by strict anhydrous conditions
  • Chlorophenyl group hydrolysis : Controlled through temperature modulation
  • Amide bond racemization : Suppressed using HOBt additive

Byproduct Analysis

Byproduct Formation Cause Removal Method
Furan-2-carboxylic acid Incomplete cyclization Aqueous wash (pH 5.5)
3-Chlorobenzoic acid Acyl chloride hydrolysis Ethyl acetate extraction

Emerging Synthetic Technologies

Photocatalytic Methods

Preliminary studies show TiO₂-mediated cyclization under UV light reduces reaction time to 90 minutes with comparable yields (76–79%).

Biocatalytic Approaches

Lipase-mediated amidation demonstrates potential for greener synthesis, though current yields remain suboptimal (31–35%).

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.

    Cyclization Reactions: The oxadiazole ring can be involved in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be utilized.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. In the case of its antitubercular activity, the compound is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes or receptors critical for bacterial survival .

Comparison with Similar Compounds

Key Structural Differences

The target compound’s 1,3,4-oxadiazole ring is substituted with a 3-chlorophenyl group at position 5, distinguishing it from related derivatives:

  • N-[5-(Cyanomethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (a4): Features a cyanomethyl group instead of 3-chlorophenyl, reducing steric bulk but increasing polarity .
  • N-(5-Phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (a5) : Substituted with an unmodified phenyl group, lacking the electron-withdrawing chlorine atom, which may reduce electrophilicity and insecticidal potency .
  • 5-(3-Chlorophenyl)-N-(4-(morpholinomethyl)phenyl)furan-2-carboxamide: Shares the 3-chlorophenyl and furan-2-carboxamide moieties but replaces the oxadiazole with a morpholinomethylphenyl group, altering solubility and target affinity .

Insecticidal and Growth-Regulatory Activities

  • Target Compound : The 3-chlorophenyl group likely enhances binding to insect chitin synthases or juvenile hormone receptors, as seen in other chlorinated aryl derivatives .
  • a4 (Cyanomethyl): Exhibits moderate insecticidal activity due to the polar cyanomethyl group, which may improve solubility but reduce membrane penetration .
  • a5 (Phenyl) : Lower activity compared to the target compound, highlighting the critical role of chlorine in boosting efficacy .
  • Tetrazolyl Aryl Ureas : Though structurally distinct (tetrazole vs. oxadiazole), these compounds show plant growth-regulatory activity, suggesting heterocyclic cores are versatile scaffolds for agrochemical design.

Table 2: Comparative Bioactivity Profiles

Compound Bioactivity (Reported) Mechanism Hypotheses
Target Compound Insect growth inhibition Chitin synthesis disruption
a3 Moderate insecticidal activity Thioamide group interaction with enzymes
2h (Tetrazolyl Urea) Plant growth promotion (auxin-like) Hormone mimicry via tetrazole-urea scaffold
BD304589 Not reported (anticancer candidate) Morpholine group enhancing kinase inhibition

Physicochemical and Analytical Comparisons

Spectroscopic Data

  • IR Spectroscopy : The target compound’s carbonyl (C=O) stretch at ~1667 cm⁻¹ aligns with a4 and a3, confirming the conserved furan-2-carboxamide moiety . The absence of a C≡N peak (~2250 cm⁻¹) distinguishes it from a4 .
  • ¹H NMR : The 3-chlorophenyl group in the target compound would show deshielded aromatic protons (δ ~7.4–7.8 ppm), similar to a3’s benzoylhydrazinyl protons .

Elemental Analysis

All compounds exhibit <0.1% deviation in calculated vs. found elemental composition, confirming purity. For example, a3 shows C: 53.95% (calc. 53.97%), H: 3.81% (calc. 3.83%), and N: 14.50% (calc. 14.52%) .

Biological Activity

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its synthesis, biological properties, and potential applications based on current research findings.

1. Synthesis of the Compound

The synthesis of this compound typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. A common method includes the reaction of 3-chlorobenzohydrazide with furan-2-carboxylic acid in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.

2. Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : Compounds containing the oxadiazole moiety have shown promising results against various cancer cell lines. For instance, derivatives of 1,2,4-oxadiazoles have been reported to exhibit significant cytotoxicity towards human cervical (HeLa), colon adenocarcinoma (CaCo-2), and other cancer cell lines .
  • Antimicrobial Properties : The compound has demonstrated moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacterial strains. Minimum inhibitory concentration (MIC) values indicate efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

3.1 Anticancer Activity

A study highlighted the cytotoxic effects of various oxadiazole derivatives on tumor cell lines. This compound was evaluated alongside other derivatives against a panel of cancer cells:

Cell Line IC50 (µM)
HeLa12.5
CaCo-215.0
MCF7 (Breast Cancer)18.0
A549 (Lung Cancer)20.0

These results indicate that the compound possesses selective cytotoxicity against certain cancer types .

3.2 Antimicrobial Activity

The antimicrobial profile of this compound was assessed in vitro:

Microorganism MIC (µM)
Staphylococcus aureus10.0
Escherichia coli25.0
Candida albicans30.0

The compound exhibited potent activity against these pathogens, suggesting its potential use in treating infections .

Case Study 1: Anticancer Efficacy

In a recent study published in Bioorganic & Medicinal Chemistry, researchers synthesized several oxadiazole derivatives and tested their anticancer properties. This compound was among the most effective compounds, particularly against ovarian cancer cell lines with an IC50 value of 9.27 µM .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of various oxadiazole derivatives found that this compound showed significant inhibition against Staphylococcus aureus, with an MIC value lower than many standard antibiotics used in clinical settings .

5. Conclusion

This compound represents a promising candidate for further development in pharmacological applications due to its diverse biological activities, particularly in anticancer and antimicrobial domains. Continued research into its mechanisms of action and optimization could lead to new therapeutic agents.

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